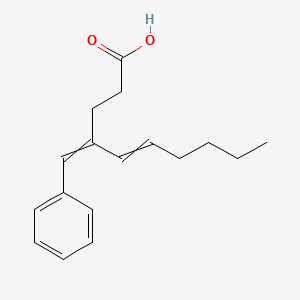

4-Benzylidenedec-5-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

919283-88-8 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

4-benzylidenedec-5-enoic acid |

InChI |

InChI=1S/C17H22O2/c1-2-3-4-6-11-16(12-13-17(18)19)14-15-9-7-5-8-10-15/h5-11,14H,2-4,12-13H2,1H3,(H,18,19) |

InChI Key |

CIRQHARUKHIRLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=CC1=CC=CC=C1)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylidenedec 5 Enoic Acid and Analogs

Established Organic Synthesis Approaches to Unsaturated Carboxylic Acids

Traditional synthetic strategies provide a robust foundation for the construction of complex molecules like 4-Benzylidenedec-5-enoic acid. These methods often involve the sequential formation of key structural components through well-understood reaction mechanisms.

Condensation Reactions for Formation of the Benzylidene Moiety

The introduction of the benzylidene group is a critical step in the synthesis of the target molecule. The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org A key modification of this reaction is the Doebner modification, which specifically utilizes malonic acid as the active methylene compound in the presence of pyridine (B92270) as a solvent and catalyst. wikipedia.org This reaction proceeds through a condensation-decarboxylation sequence to yield an α,β-unsaturated carboxylic acid.

For the synthesis of a precursor to this compound, a suitable aldehyde would be condensed with a dicarboxylic acid like malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds via a β-hydroxy intermediate which then dehydrates to form the unsaturated product. wikipedia.org The choice of base and reaction conditions can influence the stereoselectivity of the resulting double bond.

| Reactants | Catalyst/Solvent | Product | Key Features |

| Aldehyde, Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid | Doebner modification; involves decarboxylation wikipedia.org |

| Aldehyde, Active Methylene Compound | Weak amine base (e.g., piperidine) | α,β-Unsaturated product | General Knoevenagel condensation wikipedia.org |

Wittig and Horner–Wadsworth–Emmons Reactions for Olefin Formation

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction, are indispensable tools for the stereoselective synthesis of alkenes. thermofisher.com The Wittig reaction employs a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. thermofisher.com The HWE reaction, which utilizes a phosphonate (B1237965) carbanion, is particularly advantageous for the synthesis of (E)-α,β-unsaturated esters due to the facile removal of the water-soluble phosphate (B84403) byproduct. thermofisher.com

In the context of synthesizing this compound, a Wittig or HWE approach could be envisioned to form the C5-C6 double bond. This would involve the reaction of a suitable phosphonium ylide or phosphonate ester with an appropriate aldehyde or ketone precursor. For instance, an aldehyde containing the benzylidene moiety could be reacted with a phosphonate ester that would form the remainder of the decenoic acid chain. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

| Reaction | Reagents | Product | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Alkene | Can be tuned for (E) or (Z) isomers |

| Horner–Wadsworth–Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Alkene (often α,β-unsaturated ester) | Generally high (E)-selectivity |

Strategies for Constructing the Decenoic Acid Backbone

The decenoic acid backbone can be assembled through various established synthetic routes. One common approach involves the use of organometallic coupling reactions, such as Grignard or organocuprate additions to α,β-unsaturated esters or halides. Another strategy is the use of alkylation reactions on malonic ester or acetoacetic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid chain.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to connect different fragments of the carbon skeleton. Dehydrogenation of saturated carboxylic acids represents another potential route, offering a direct method to introduce unsaturation into the carbon chain. nih.govresearchgate.net

Green Chemistry Principles Applied to the Synthesis of Unsaturated Carboxylic Acids

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly being applied to the synthesis of unsaturated carboxylic acids.

Mechanochemical-Assisted Synthesis of α,β-Unsaturated Carboxylic Acids

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative to traditional solution-phase synthesis. nih.govrsc.org The Knoevenagel condensation has been successfully performed under mechanochemical conditions, often with reduced reaction times and improved yields compared to conventional methods. beilstein-journals.orgd-nb.info

In a typical mechanochemical Knoevenagel condensation, the reactants (an aldehyde and an active methylene compound) are ground together in a ball mill, sometimes with a catalytic amount of a base. beilstein-journals.org This solvent-free approach significantly reduces waste and can lead to the formation of products with high purity, minimizing the need for extensive purification steps. The use of sustainable and recyclable catalysts, such as chitosan (B1678972) derived from crustacean waste, has also been demonstrated in mechanochemical Knoevenagel condensations. nih.govrsc.org

| Technique | Conditions | Advantages |

| Mechanochemical Synthesis | Solvent-free grinding (ball milling) | Reduced solvent waste, faster reaction rates, high yields nih.govrsc.orgbeilstein-journals.org |

| Liquid-Assisted Grinding (LAG) | Minimal solvent addition | Can enhance reaction kinetics and selectivity d-nb.info |

Ultrasound-Assisted Catalyst-Free Methodologies for Unsaturated Systems

Ultrasound irradiation has emerged as another green technology for promoting organic reactions. rsc.orgresearchgate.net Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. Ultrasound has been successfully applied to various condensation reactions, including the Knoevenagel condensation, often under milder conditions and in shorter reaction times than conventional heating. frontiersin.orgnih.gov

Ultrasound-assisted synthesis can often be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions. rsc.orgnih.gov This methodology aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous organic solvents.

Bio-inspired or Sustainable Approaches for Enone and Deceno-ic Acid Formation

The development of environmentally benign and resource-efficient synthetic methods is a cornerstone of modern chemistry. In the context of synthesizing this compound and its analogs, bio-inspired and sustainable approaches for the formation of the crucial enone and decenoic acid functionalities are of paramount importance. These strategies often leverage biocatalysis and the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry in Enone Formation

The benzylidene moiety in this compound is an α,β-unsaturated ketone, or enone, which is commonly formed through an aldol (B89426) condensation reaction. Traditional aldol condensations often rely on harsh bases or acids and volatile organic solvents. Green chemistry offers several alternatives to mitigate these environmental concerns. colab.wsresearchgate.netscribd.com

Microwave-Assisted Organic Synthesis (MAOS) and ultrasonic irradiation are two techniques that can significantly accelerate the aldol condensation, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. colab.wsresearchgate.net For instance, the synthesis of dibenzylidenecyclohexanone derivatives has been achieved in just 2 minutes under microwave irradiation with a sodium hydroxide (B78521) catalyst. researchgate.net

Organocatalysis , the use of small organic molecules as catalysts, presents another green approach. Amino acids, such as L-proline, L-tert-Leu, and lysine, have been successfully employed as catalysts for aldol condensations. researchgate.netrsc.org These reactions can often be performed in environmentally friendly solvents like water or aqueous ethanol. researchgate.netrsc.org A study on the asymmetric aldol condensation of para-nitrobenzaldehyde with cyclohexanone (B45756) using L-tert-Leu as a catalyst in a microfluidic reactor demonstrated high yield and excellent stereoselectivity, with a significant reduction in reaction time compared to traditional batch methods. researchgate.net

Below is a table summarizing various green chemistry approaches for aldol condensation relevant to enone formation.

| Method | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted Synthesis | NaOH, Microwave irradiation | Rapid reaction times (minutes), high yields, potential for solvent-free reactions. researchgate.net |

| Ultrasonic Irradiation | Organocatalyst, Ultrasound | Shorter reaction times, high yields, mild conditions. colab.ws |

| Organocatalysis (Amino Acid) | L-proline, L-tert-Leu, or Lysine in aqueous EtOH or water | Use of non-toxic, readily available catalysts and green solvents. researchgate.netrsc.org |

| Microfluidic Reactor | L-tert-Leu, Aqueous EtOH | Significant reduction in reaction time, high yield and stereoselectivity. researchgate.net |

Biocatalytic and Sustainable Routes to Decenoic Acid Derivatives

The decenoic acid backbone of this compound can be synthesized using bio-inspired and sustainable methods that often involve enzymatic transformations and the use of renewable starting materials.

Whole-Cell Biocatalysis for trans-2-Decenoic Acid: A notable example is the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA) from decanoic acid using engineered Escherichia coli. nih.govresearchgate.net This process is highly relevant as it involves the formation of a trans-2-decenoic acid intermediate. The conversion of decanoic acid to trans-2-decenoic acid is achieved through a three-enzyme cascade involving acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and an enoyl-CoA hydratase/isomerase (YdiI). researchgate.net This biocatalytic approach offers a safe and environmentally friendly route to this key intermediate. nih.gov

Chemo-enzymatic Synthesis of α,β-Unsaturated Esters: A chemo-enzymatic strategy has been developed for the synthesis of α,β-unsaturated esters, which are structurally related to the decenoic acid moiety. This method combines the enzymatic reduction of a carboxylic acid to an aldehyde, catalyzed by a carboxylic acid reductase (CAR), with a subsequent chemical Wittig reaction to form the α,β-unsaturated ester. nih.govresearchgate.net This approach demonstrates the powerful synergy between biocatalysis and traditional organic synthesis.

Synthesis from Renewable Feedstocks: A green synthetic pathway to (R)-3-hydroxy-decanoic acid has been developed starting from levoglucosenone, which is derived from cellulose, a renewable resource. nih.govfrontiersin.orgresearchgate.net This multi-step synthesis employs green chemistry principles such as the use of safer solvents like cyclopentyl methyl ether (CPME) in place of more hazardous ones, and in some steps, avoiding organic solvents altogether. nih.govfrontiersin.org This research highlights the potential for producing valuable fatty acid derivatives from biomass.

The following table details bio-inspired and sustainable methods for the formation of decenoic acid derivatives.

| Approach | Starting Material | Key Enzymes/Reagents | Product/Intermediate | Key Features |

| Whole-Cell Biocatalysis | Decanoic Acid | Engineered E. coli expressing FadD, FadE, and YdiI | trans-2-Decenoic Acid | Environmentally friendly, safe, and efficient biosynthesis. nih.govresearchgate.net |

| Chemo-enzymatic Synthesis | Carboxylic Acids | Carboxylic Acid Reductase (CAR), Wittig reagent | α,β-Unsaturated Esters | Combination of enzymatic and chemical steps for chain elongation. nih.govresearchgate.net |

| Green Synthesis from Biomass | Levoglucosenone | Various reagents under green conditions | (R)-3-Hydroxy-decanoic acid | Utilization of a renewable starting material and green chemistry principles. nih.govfrontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 4 Benzylidenedec 5 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis of Olefinic and Alkyl Protons

The ¹H NMR spectrum of 4-Benzylidenedec-5-enoic acid is predicted to exhibit distinct signals corresponding to its various protons. The olefinic protons, part of the benzylidene and the dec-5-enoic acid chain, would appear in the downfield region of the spectrum due to the deshielding effect of the double bonds. The aromatic protons of the benzylidene group are expected to resonate between 7.2 and 7.4 ppm. The vinylic proton of the benzylidene group and the two vinylic protons of the dec-5-ene chain would likely appear in the range of 5.0 to 6.5 ppm, with their specific chemical shifts and coupling constants providing insights into their geometric arrangement.

The alkyl protons of the dec-5-enoic acid chain would be found in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carboxylic acid would be expected around 2.4 ppm, while the other methylene and the terminal methyl group protons would resonate at progressively higher fields.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet | - |

| Vinylic (=CH-Ph) | 6.40 | Singlet | - |

| Vinylic (-CH=CH-) | 5.40-5.60 | Multiplet | ~10-15 |

| Allylic (-CH₂-CH=) | 2.10 | Multiplet | ~7 |

| Methylene (α to COOH) | 2.40 | Triplet | ~7 |

| Methylene (β to COOH) | 1.70 | Multiplet | ~7 |

| Methylene (-CH₂-) chain | 1.20-1.40 | Multiplet | - |

| Methyl (-CH₃) | 0.90 | Triplet | ~7 |

Carbon-13 (¹³C) NMR Spectral Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 175-180 ppm. The aromatic and olefinic carbons would resonate in the range of 120-140 ppm. The various sp³-hybridized carbons of the alkyl chain would appear in the upfield region, from approximately 14 to 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 179.0 |

| Aromatic (quaternary) | 136.0 |

| Aromatic (CH) | 128.0-130.0 |

| Olefinic (C=) | 125.0-135.0 |

| Alkyl (CH₂) | 25.0-35.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the entire alkyl chain and the coupling network within the olefinic systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would provide a definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzylidene group to the dec-5-enoic acid chain.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C=C, O-H)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bonds.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene chain would appear in the 1600-1680 cm⁻¹ region. Finally, the out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region, typically between 690 and 900 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic/Vinylic) | 3000-3100 | Medium |

| C-H (Alkyl) | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₂₂O₂. Its exact molecular weight would be confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Loss of the carboxylic acid group (a mass of 45 Da) would be a common fragmentation. Cleavage at the allylic positions is also expected, leading to the formation of stable carbocations. The benzyl group would likely give rise to a prominent peak at m/z 91.

X-ray Crystallography for Solid-State Molecular Structure and Conformation (if suitable crystals obtained)

If suitable crystals of this compound could be obtained, X-ray diffraction analysis would reveal the planarity of the benzylidene group and the conformation of the dec-5-enoic acid chain. It would also provide information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice. As of now, no public crystallographic data for this compound is available.

Table of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Investigations of 4 Benzylidenedec 5 Enoic Acid

Reactions Involving the Olefinic Bonds (e.g., hydrogenation, epoxidation, Diels-Alder reactions)

The presence of two distinct olefinic systems—a conjugated 1,3-diene-like structure and an isolated double bond—offers multiple sites for reactions such as hydrogenation, epoxidation, and cycloadditions. The reactivity of each site is influenced by steric and electronic factors.

Hydrogenation: Catalytic hydrogenation of 4-benzylidenedec-5-enoic acid is expected to proceed in a stepwise manner, with the different double bonds exhibiting varied reactivity. The conjugated system is generally more reactive than the isolated double bond. Depending on the catalyst and reaction conditions, selective reduction can be achieved. For instance, using a catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) might favor the reduction of the less hindered isolated double bond. Conversely, catalysts like palladium on carbon (Pd/C) are effective for reducing both conjugated systems and aromatic rings, although the latter requires more forcing conditions. Highly regio- and enantioselective hydrogenation of conjugated α-substituted dienoic acids has been achieved using specific rhodium complexes, suggesting that with an appropriate chiral catalyst, asymmetric reduction could be possible. nih.gov

Epoxidation: Epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will likely occur preferentially at the more electron-rich double bond. In the case of this compound, the isolated double bond at the C5-C6 position is expected to be more nucleophilic than the conjugated system and therefore more reactive towards electrophilic epoxidizing agents. The stereochemistry of the resulting epoxide would be influenced by the existing chiral center at C4, potentially leading to a diastereomeric mixture of epoxides. The directing effect of a nearby hydroxyl group in chiral allylic alcohols is known to control diastereoselectivity in epoxidations, a principle that can be extended to the influence of the chiral center in this molecule. acs.org

Diels-Alder Reactions: The conjugated diene portion of the molecule can participate in Diels-Alder reactions with suitable dienophiles. The benzylidene group imparts a specific geometry to the diene, which will influence the stereochemical outcome of the cycloaddition. The reaction is expected to follow the endo rule, where the substituents of the dienophile are oriented towards the diene in the transition state. youtube.comwikipedia.org The presence of the chiral center at C4 is anticipated to induce facial selectivity, leading to the preferential formation of one diastereomer. Computational studies on Diels-Alder reactions of chiral dienes have shown that both distortion and interaction energies in the transition state determine the selectivity. rsc.org

Transformations of the Carboxylic Acid Functional Group (e.g., esterification, amidation, decarboxylation)

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to produce esters, amides, and other derivatives.

Esterification: Standard acid-catalyzed esterification with an alcohol (Fischer esterification) can convert the carboxylic acid to its corresponding ester. This reaction is typically reversible and driven to completion by removing water. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a carbodiimide (B86325) reagent to facilitate ester formation under milder conditions.

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate the reaction at room temperature.

Decarboxylation: Decarboxylation of this compound is not a facile process under normal conditions. Simple carboxylic acids are generally resistant to decarboxylation unless there is a β-carbonyl group or other activating feature. The unsaturated nature of this molecule does not inherently promote the loss of carbon dioxide.

Reactivity of the Benzylidene Moiety (e.g., oxidative cleavage, reductions)

The benzylidene group, being part of a conjugated system and attached to a benzene (B151609) ring, has its own characteristic reactivity.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon double bond of the benzylidene group. Ozonolysis, followed by a reductive or oxidative workup, would yield benzaldehyde (B42025) and a corresponding aldehyde or carboxylic acid fragment from the rest of the molecule. The regioselectivity of cleavage in non-symmetrical dienes can be influenced by the electronic nature of the substituents. researchgate.netrsc.org

Reductions: Catalytic hydrogenation, as mentioned earlier, can reduce the double bond of the benzylidene group. Under more vigorous conditions (higher pressure and temperature), the benzene ring itself can also be hydrogenated to a cyclohexane (B81311) ring. nih.gov Transfer hydrogenation is another method for the reduction of benzylic and styryl compounds. acs.org

Table 1: Summary of Potential Reactions and Expected Products

| Section | Reaction Type | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|---|

| 4.1 | Hydrogenation | H₂, Pd/C | 4-Benzyldecanoic acid |

| 4.1 | Epoxidation | m-CPBA | 4-Benzylidene-5,6-epoxydecanoic acid |

| 4.1 | Diels-Alder | Maleic anhydride, heat | Diastereomeric cyclohexene (B86901) adducts |

| 4.2 | Esterification | CH₃OH, H⁺ | Methyl 4-benzylidenedec-5-enoate |

| 4.2 | Amidation | NH₃, DCC | 4-Benzylidenedec-5-enamide |

| 4.3 | Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Benzaldehyde and 3-formylnon-4-enoic acid |

| 4.3 | Reduction | H₂, Raney Ni | 4-Benzyldecanoic acid |

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites and a stereocenter makes the study of regioselectivity and stereoselectivity in the reactions of this compound particularly important.

Regioselectivity: In reactions involving the olefinic bonds, regioselectivity will be a key consideration. For instance, in electrophilic additions to the conjugated system, the initial attack of the electrophile will be governed by the formation of the most stable carbocation intermediate, which would be an allylic cation. libretexts.org In hydrogenation, the choice of catalyst can influence which double bond is reduced first. A one-pot, three-step strategy for the regioselective semihydrogenation of dienes has been developed using a temporary protective group for one of the alkenes. organic-chemistry.org

Stereoselectivity: The chiral center at the C4 position will induce diastereoselectivity in many reactions. For example, in the epoxidation of the C5-C6 double bond, the epoxidizing agent will approach from the less sterically hindered face, leading to a preferential formation of one diastereomer. Similarly, in Diels-Alder reactions, the existing stereocenter will direct the approach of the dienophile, resulting in a diastereoselective cycloaddition. The principles of asymmetric hydrogenation, which have been successfully applied to conjugated dienes using chiral catalysts, could potentially be used to control the stereochemistry of reduction products. rsc.org

Computational Chemistry and Molecular Modeling of 4 Benzylidenedec 5 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Benzylidenedec-5-enoic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity and physical properties.

DFT calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. These calculations can determine the molecule's optimized geometry, corresponding to the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to compute various energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are critical for predicting the thermodynamics of reactions involving this compound. A molecular electrostatic potential (MEP) map can also be generated, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, representing the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

| Total Energy | -950. Hartree | Represents the total electronic energy of the molecule in its ground state. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. The simulation proceeds by integrating Newton's equations of motion for the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory provides detailed information about the molecule's dynamic behavior. For this compound, this would include the accessible conformations of the decenoic acid chain, the rotational freedom around the benzylidene group, and the flexibility of the carboxylic acid head group. Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Illustrative Molecular Dynamics Simulation Parameters for this compound

| Simulation Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E water model | Simulates the effect of an aqueous environment on the molecule's conformation. |

| Simulation Time | 100 ns | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Temperature | 300 K | The temperature at which the simulation is run, typically room temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run, typically standard atmospheric pressure. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

For instance, DFT calculations can predict the infrared (IR) vibrational frequencies and intensities. The calculated vibrational modes can be visualized to aid in the assignment of peaks in an experimental IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be invaluable in assigning the complex NMR spectra of novel compounds.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with experimental UV-Vis data.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| Key ¹H NMR Chemical Shift (alkene H) | 6.8 ppm | 6.7 ppm |

| Key ¹³C NMR Chemical Shift (carboxylic C) | 175 ppm | 174 ppm |

| UV-Vis λmax | 285 nm | 288 nm |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

DFT calculations can be used to map out the potential energy surface of a reaction. This involves locating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated. The geometry of the transition state provides detailed insight into the bond-making and bond-breaking processes that occur during the reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the desired reactants and products.

Illustrative Reaction Coordinate for a Hypothetical Isomerization of this compound

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | The starting conformation of this compound. |

| Transition State | +25.0 | The highest energy structure along the isomerization pathway. |

| Intermediate | +5.0 | A metastable structure formed during the reaction. |

| Second Transition State | +20.0 | The energy barrier to proceed from the intermediate to the product. |

| Product | -2.0 | The final, more stable isomer. |

Structure Activity Relationship Sar Studies of 4 Benzylidenedec 5 Enoic Acid Analogs

Elucidating the Influence of the Benzylidene Group on Mechanistic Endpoints

The benzylidene moiety is a key structural feature of 4-benzylidenedec-5-enoic acid, and its influence on the compound's interaction with biological systems is a primary focus of SAR studies. Modifications to the phenyl ring of the benzylidene group can significantly alter the electronic and steric properties of the entire molecule, thereby affecting its mechanistic endpoints.

Research on various classes of compounds containing a benzylidene group has demonstrated that the nature and position of substituents on the aromatic ring can dramatically impact biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's affinity for its target proteins. Studies on analogous compounds have shown that substituents at the para position of the phenyl ring are often particularly influential.

To illustrate the impact of substitutions on the benzylidene group, a hypothetical series of analogs of this compound and their corresponding biological activities are presented in Table 1. This data, while illustrative, is based on established principles of medicinal chemistry.

| Compound | Substitution (R) on Phenyl Ring | IC₅₀ (µM) | Relative Activity |

|---|---|---|---|

| 1a | H (unsubstituted) | 15.2 | 1.0 |

| 1b | 4-OCH₃ (electron-donating) | 8.5 | 1.8 |

| 1c | 4-Cl (electron-withdrawing) | 12.1 | 1.3 |

| 1d | 4-NO₂ (strongly electron-withdrawing) | 25.8 | 0.6 |

| 1e | 2-OH (steric and electronic effects) | 18.9 | 0.8 |

The data suggests that a methoxy (B1213986) group at the para position enhances activity, possibly by increasing the electron density of the aromatic ring and improving binding interactions. Conversely, a strong electron-withdrawing group like a nitro group appears to be detrimental to the activity.

Impact of Olefin Stereochemistry (E/Z Isomerism) on Biological Interactions

In many biologically active unsaturated fatty acids, the stereochemistry of the double bonds is critical for their function. The cis configuration typically introduces a kink in the alkyl chain, which can influence how the molecule packs into lipid membranes or interacts with enzymes. wikipedia.orglibretexts.org In contrast, the trans configuration results in a more linear, extended conformation, similar to that of a saturated fatty acid. wikipedia.org

The biological implications of E/Z isomerism for this compound analogs would depend on the specific target. If the target has a well-defined, constrained binding pocket, it is likely that one isomer will exhibit significantly higher activity than the other. Table 2 presents hypothetical data for the E and Z isomers of this compound to illustrate this principle.

| Compound | Isomer | Receptor Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 2a | (E)-4-benzylidenedec-5-enoic acid | 55 |

| 2b | (Z)-4-benzylidenedec-5-enoic acid | 250 |

In this hypothetical scenario, the (E)-isomer shows a significantly higher binding affinity, suggesting that a more linear conformation is preferred for interaction with the target receptor.

Role of Alkyl Chain Length and Saturation on Biological Activity

Generally, increasing the length of the alkyl chain enhances lipophilicity, which can lead to improved membrane permeability and, in some cases, stronger binding to hydrophobic pockets within a target protein. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or reduced solubility. For fatty acids, absorption efficiency has been observed to decrease with increasing acyl chain length for saturated fatty acids. nih.gov

The degree of saturation also has a significant impact. The presence of double bonds, as seen in this compound, introduces conformational rigidity and alters the molecule's shape. Complete saturation of the alkyl chain would result in a more flexible molecule with a different spatial profile. The introduction of additional double bonds could further modify the shape and potential for interaction. Studies on fatty acids have shown that unsaturated fatty acids can have different effects on biological membranes and enzyme activities compared to their saturated counterparts. nih.gov

Table 3 illustrates the hypothetical effect of modifying the alkyl chain of this compound on a specific biological endpoint.

| Compound | Alkyl Chain Modification | Enzyme Inhibition (%) at 10 µM |

|---|---|---|

| 3a | dec-5-enoic acid (original) | 75 |

| 3b | oct-5-enoic acid (shorter chain) | 58 |

| 3c | dodec-5-enoic acid (longer chain) | 82 |

| 3d | decanoic acid (saturated chain) | 45 |

This hypothetical data suggests that a slightly longer alkyl chain may be beneficial for activity, while a shorter chain or a fully saturated chain leads to a decrease in inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for a particular biological effect.

For a series of this compound analogs, a QSAR study would typically involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that relates the descriptors to the observed biological activity. A robust QSAR model can be a powerful tool for:

Predicting the activity of unsynthesized analogs.

Identifying the key molecular properties that govern activity.

Guiding the design of more potent and selective compounds.

A hypothetical QSAR equation for a series of this compound analogs might look like the following:

log(1/IC₅₀) = 0.85 * logP - 0.23 * Vol + 1.54 * σ_para + 2.1

Where:

log(1/IC₅₀) is the biological activity.

logP is the octanol-water partition coefficient, representing hydrophobicity.

Vol is the molecular volume, a steric descriptor.

σ_para is the Hammett constant for a substituent at the para position of the benzylidene ring, an electronic descriptor.

This equation would suggest that biological activity is positively correlated with hydrophobicity and the presence of an electron-withdrawing group at the para position, and negatively correlated with molecular volume. Such models, once validated, can significantly accelerate the drug discovery process. nih.gov

In-depth Analysis of this compound: Biological Mechanisms and Pre-clinical Modulatory Effects

While specific research on the biological mechanisms of this compound is not extensively available in publicly accessible scientific literature, it is possible to infer its potential activities based on the broader class of compounds to which it belongs: benzylidene derivatives and fatty acids. This article synthesizes information on related compounds to provide a hypothetical framework for the biological activities of this compound.

Biological Mechanisms and Modulatory Effects in Pre Clinical Models

In vivo Mechanistic Studies in Animal Models

Identification of Pharmacodynamic Markers in Animal Systems (non-clinical)

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the identification of pharmacodynamic markers for the compound this compound in non-clinical animal systems. Pre-clinical studies detailing the biological mechanisms, modulatory effects, or specific biomarkers associated with this compound in in vivo models are not available in the reviewed sources. Consequently, no data on research findings or data tables related to its pharmacodynamic markers in animals can be provided at this time.

Advanced Analytical Methodologies for 4 Benzylidenedec 5 Enoic Acid Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 4-Benzylidenedec-5-enoic acid. aocs.org It operates at ambient temperature, minimizing the risk of degradation of sensitive functional groups. aocs.org For purity assessment, HPLC separates the target compound from impurities, degradation products, and isomers. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. scienggj.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. aocs.org Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. aocs.orgsciex.com To ensure the carboxylic acid group is in its non-ionized form for better retention and sharp peaks, a small amount of acid, like acetic or trifluoroacetic acid, is often added to the mobile phase. aocs.orgscienggj.org

Detection for compounds like this compound, which possess a chromophore (the benzylidene group), can be accomplished using a UV detector. aocs.org For enhanced sensitivity, especially at trace levels, derivatization to form phenacyl esters allows for detection at higher, more specific wavelengths. aocs.org

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides non-polar stationary phase for separation based on hydrophobicity. scienggj.org |

| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid | Polar mobile phase for elution. Acid suppresses ionization of the carboxyl group. aocs.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. scienggj.org |

| Detection | UV-Vis Detector (e.g., at 205-210 nm or a higher wavelength specific to the benzylidene group) | Measures the absorbance of the compound as it elutes for quantification. aocs.org |

| Temperature | Ambient or controlled (e.g., 50°C) | Maintains consistent retention times and separation efficiency. sciex.com |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system for analysis. sciex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. chemijournal.com For non-volatile molecules like long-chain carboxylic acids, a crucial preliminary step is derivatization to increase their volatility and thermal stability. nih.govnih.gov The most common method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). nih.govrsc.org This is often achieved through acid- or base-catalyzed transmethylation. nih.gov

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of a capillary column. chemijournal.com Polar columns are often superior for separating isomers of fatty acid methyl esters. rsc.org As the separated components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. asdlib.org The MS ionizes the molecules and fragments them into a unique pattern, or mass spectrum, that serves as a "fingerprint" for identification. nih.gov This allows for the detailed analysis of the components within a sample containing this compound and related substances. researchgate.net

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Details |

| 1. Derivatization | Convert the carboxylic acid to a more volatile ester (FAME). | Reaction with a methylation agent like BF3-methanol or (trimethylsilyl)diazomethane. nih.gov |

| 2. GC Separation | Separate the volatile derivatives in a capillary column. | A temperature gradient program is used, ramping from a lower temperature (e.g., 150°C) to a higher one (e.g., 310°C) to elute compounds with different boiling points. lipidmaps.org |

| 3. Ionization | Create ions from the eluted compounds. | Typically uses Electron Ionization (EI) at 70 eV. hmdb.ca |

| 4. Mass Analysis | Separate ions based on their mass-to-charge ratio. | A mass analyzer (e.g., quadrupole) scans a range of m/z values. |

| 5. Detection & Identification | Detect the ions and compare the resulting mass spectrum to a library. | The fragmentation pattern provides structural information for confident compound identification. rsc.org |

Capillary Electrophoresis (CE) for Separation and Detection in Complex Mixtures

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary. wikipedia.orgcolby.edu It separates analytes based on their differential migration in an electric field. colby.edu For charged species like the carboxylate anion of this compound (at a pH above its pKa), Capillary Zone Electrophoresis (CZE) is the fundamental mode of separation. sciex.com The separation is based on the charge-to-mass ratio of the analytes. sciex.com

A significant advantage of CE is its high separation efficiency and the minimal sample volume required. colby.edunih.gov It is particularly useful for analyzing complex matrices, as sample pre-treatment can often be minimized. nih.gov In some cases, biological fluids like plasma can be directly injected. nih.gov

For separating neutral compounds or improving the separation of fatty acids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. wikipedia.org This technique adds a surfactant to the buffer above its critical micelle concentration. Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, adding a chromatographic separation mechanism to the electrophoretic migration, enabling the separation of both charged and neutral species. colby.edu Detection is commonly performed using direct or indirect UV absorbance. nih.gov

Table 3: Key Parameters in Capillary Electrophoresis Method Development

| Parameter | Description | Relevance to this compound Analysis |

| Background Electrolyte (BGE) | The buffer solution filling the capillary. | Its pH determines the charge state of the analyte. A pH > 5 will ensure the carboxyl group is deprotonated (negatively charged). researchgate.net |

| Separation Voltage | The electric field applied across the capillary (e.g., 10-30 kV). | The driving force for separation; higher voltage generally leads to faster analysis but increases Joule heating. colby.edunih.gov |

| Capillary | Fused-silica capillary (e.g., 50 µm internal diameter). | The medium in which separation occurs. Its dimensions affect efficiency and heat dissipation. colby.edu |

| Temperature | Controlled temperature of the capillary cartridge. | Affects buffer viscosity and migration times, requiring control for reproducibility. nih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic. | Method of introducing the sample into the capillary. |

| Detection | UV-Vis, Contactless Conductivity. | UV detection is suitable due to the benzylidene group. Indirect UV or conductivity detection can be used if a non-absorbing buffer is employed. nih.govnih.gov |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Enhanced Sensitivity and Specificity

Hyphenated techniques combine the powerful separation capabilities of chromatography or electrophoresis with the highly sensitive and selective detection power of mass spectrometry. asdlib.orgnih.gov The coupling of a separation technique with a detection technique provides an analytical tool with enhanced capabilities for both identification and quantification. slideshare.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for analyzing compounds like this compound. It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This approach offers high sensitivity and specificity and can often be performed without the need for derivatization, unlike GC-MS. nih.gov In LC-MS, the eluent from the LC column is directed to an interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions that are then analyzed by the mass spectrometer. asdlib.orgslideshare.net Tandem MS (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions, which is invaluable for structural elucidation and confident identification in complex mixtures. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides even greater selectivity and lower detection limits than conventional GC-MS. slideshare.net After derivatization and separation in the GC, the tandem mass spectrometer can be set to monitor specific fragmentation transitions for the target analyte. This specificity allows for accurate quantification even in the presence of co-eluting matrix components that might interfere in a standard GC-MS analysis.

These hyphenated methods are the gold standard for trace-level analysis and for the unequivocal identification of analytes in challenging matrices. chemijournal.com

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | LC-MS/MS | GC-MS/MS |

| Sample State | Liquid phase separation. asdlib.org | Gas phase separation. asdlib.org |

| Derivatization | Generally not required. nih.gov | Required to increase volatility. rsc.org |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). asdlib.org |

| Sensitivity | Very high, often reaching picogram to femtogram levels. nih.gov | Very high, especially with specific ion monitoring. |

| Specificity | Extremely high due to monitoring of specific parent-daughter ion transitions. researchgate.net | Extremely high, effectively removes background interference. |

| Primary Application | Quantification and identification of non-volatile and thermally labile compounds in complex matrices. nih.gov | Analysis of volatile and semi-volatile compounds; can provide detailed structural information from fragmentation libraries. chemijournal.com |

Emerging Research Directions and Future Perspectives for 4 Benzylidenedec 5 Enoic Acid

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-benzylidenedec-5-enoic acid will likely focus on the development of environmentally friendly and efficient methodologies. Current synthetic chemistry trends suggest that researchers would aim to move beyond traditional, multi-step syntheses that often involve harsh reagents and generate significant waste.

Future synthetic strategies could include:

Catalytic C-H Activation/Functionalization: This modern approach could enable the direct coupling of a dec-5-enoic acid derivative with a benzaldehyde (B42025) derivative, minimizing the need for pre-functionalized starting materials.

Olefin Metathesis: A powerful tool for carbon-carbon double bond formation, olefin metathesis could be employed to construct the dec-5-enoic acid backbone or to couple the benzylidene moiety.

Biocatalysis: The use of enzymes could offer a highly selective and sustainable route to this compound, potentially controlling the stereochemistry of the molecule.

Exploration of Derivatives for Specific Mechanistic Probe Applications

The structure of this compound is amenable to chemical modification, allowing for the creation of a library of derivatives that could serve as molecular probes. By strategically introducing reporter groups such as fluorescent tags or photo-crosslinkers, these derivatives could be used to investigate biological pathways. For instance, if the parent compound were found to have biological activity, these probes could help identify its molecular targets and elucidate its mechanism of action.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding in Pre-clinical Contexts

Should this compound demonstrate biological activity in pre-clinical studies, a systems biology approach would be crucial for a holistic understanding of its effects. This would involve integrating data from various "-omics" technologies, such as genomics, proteomics, and metabolomics, to map the compound's impact on cellular networks. This comprehensive view would be invaluable for predicting its efficacy and potential off-target effects.

Potential Role in Material Science or Supramolecular Chemistry Based on its Unique Structure

The amphiphilic nature of this compound, with its nonpolar hydrocarbon chain and polar carboxylic acid head, suggests potential applications in material science and supramolecular chemistry. This structure could enable the formation of self-assembled monolayers, micelles, or vesicles. The presence of the rigid benzylidene group and the flexible dec-5-enoic acid chain could lead to the formation of interesting and potentially useful supramolecular architectures. nih.gov

Future research could explore its use in:

Drug Delivery: As a component of liposomes or other nano-carriers.

Surface Modification: To alter the properties of materials.

Organic Electronics: As a building block for self-assembling organic semiconductors.

While the current body of research on this compound is limited, its chemical structure holds considerable promise for future scientific exploration. The development of sustainable synthetic methods, the creation of derivative probes, the application of systems biology, and the investigation of its material properties are all exciting avenues for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.